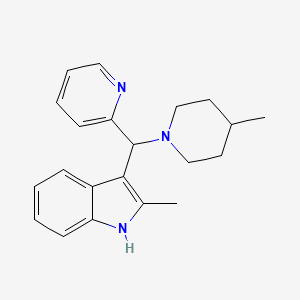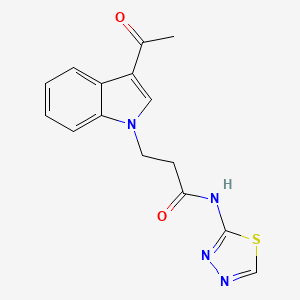![molecular formula C21H26N6O2 B12179736 1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one](/img/structure/B12179736.png)
1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a morpholine ring, a triazolopyridazine core, and a phenylpropylamine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions to form the triazolopyridazine ring.
Introduction of the Phenylpropylamine Moiety: The phenylpropylamine group is introduced through nucleophilic substitution reactions, often using phenylpropylamine and suitable leaving groups.
Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate compound with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazolopyridazine ring and the phenylpropylamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly those involving triazolopyridazine derivatives.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential drug interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes and Receptors: It can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Inhibit or Activate Pathways: Depending on the target, the compound can inhibit or activate specific biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one: shares similarities with other triazolopyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C21H26N6O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-[6-(3-phenylpropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one |
InChI |
InChI=1S/C21H26N6O2/c28-21(26-13-15-29-16-14-26)11-10-20-24-23-19-9-8-18(25-27(19)20)22-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9H,4,7,10-16H2,(H,22,25) |
InChI Key |
KRJAYWVSLIYJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2=NN=C3N2N=C(C=C3)NCCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12179660.png)
amine](/img/structure/B12179670.png)
![N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide](/img/structure/B12179673.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone](/img/structure/B12179679.png)


![N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B12179700.png)
![6-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-2H-chromen-2-one](/img/structure/B12179701.png)
![2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12179707.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B12179713.png)

![3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12179724.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B12179731.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12179734.png)
